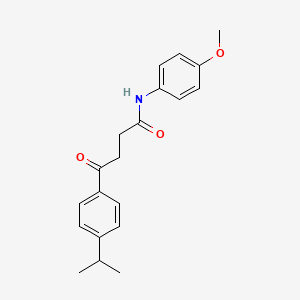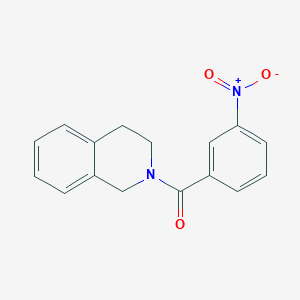
2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline
説明
2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C16H14N2O3 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.10044231 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antiarrhythmic Properties
Research has explored the synthesis and study of the antiarrhythmic properties of 2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline derivatives. These compounds have been shown to impact the cardiovascular system significantly (Markaryan et al., 2000).
Potential Bioreducible Substrates for Enzymes
Another study synthesized a series of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, evaluating them as potential bioreducible substrates for enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1) and E. coli nitroreductase. This investigation highlights the potential biochemical and therapeutic applications of these compounds (Burke et al., 2011).
Novel Synthetic Approaches
Recent studies have focused on novel synthetic approaches involving this compound. One such approach led to the discovery of a method for indolo[3,2-c]isoquinoline and dibenzo[c,h][1,6]naphthyridine tetracyclic systems, demonstrating the compound's versatility in organic synthesis (Karchuganova et al., 2020).
Electrophilic Aromatic Substitution
A practical synthesis involving o-halonitrobenzenes and tetrahydroisoquinolines has been developed, revealing the compound's role in electrophilic aromatic substitution and redox cascade reactions. This method showcases its use in creating fused benzimidazoles (Nguyen et al., 2016).
Potential Alpha-Adrenergic Blocking Agents
Research from 1983 describes the synthesis of tetrahydroquinazoline derivatives from this compound, suggesting its use in developing potential alpha-adrenergic blocking agents (Granados et al., 1983).
Coordination Compounds and Catalysis
A study on the coordination compounds of this compound and their catalytic applications reveals its potential in asymmetric synthesis and catalysis, highlighting its utility in organic chemistry and material science (Jansa et al., 2007).
作用機序
Target of Action
Compounds with similar structures, such as 4-{2-[(3-nitrobenzoyl)amino]phenoxy}phthalic acid, have been found to targetGlycogen Phosphorylase, Muscle Form . This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose for energy .
Mode of Action
Nitro compounds are known to form charge-transfer complexes, suggesting that the compound may interact with its targets through electron transfer .
Biochemical Pathways
Given its potential target, it may influence the glycogenolysis pathway .
Result of Action
Similar compounds have shown selective antiproliferative effects, suggesting potential anticancer activity .
Action Environment
The polar character of nitro groups in nitro compounds can result in lower volatility and surprisingly low water solubility .
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-16(13-6-3-7-15(10-13)18(20)21)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEKJCZZVRXNSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-[(E)-[4-(1,4-dioxan-2-ylmethoxy)phenyl]methylideneamino]benzamide](/img/structure/B5847630.png)
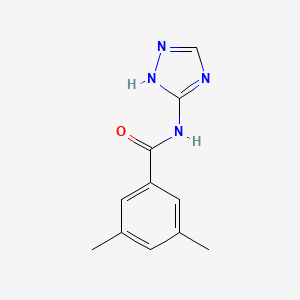
![N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5847640.png)
![5',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5847644.png)
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5847647.png)
![7,7-dimethyl-1,2-diphenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5847655.png)
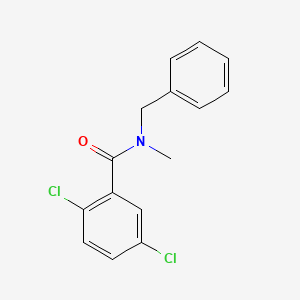
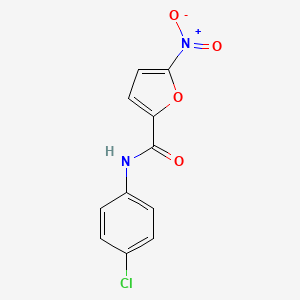
![N'-[2-(2,6-dimethylphenoxy)acetyl]pyridine-4-carbohydrazide](/img/structure/B5847680.png)

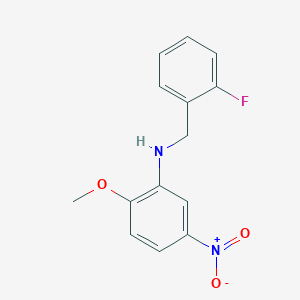
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5847692.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide](/img/structure/B5847704.png)
